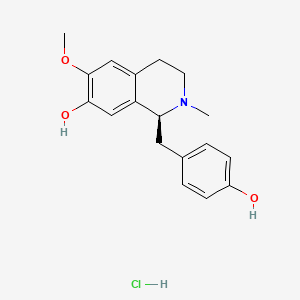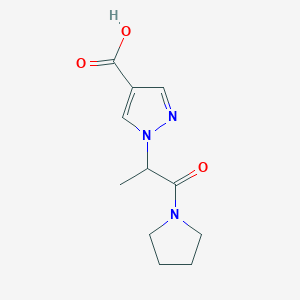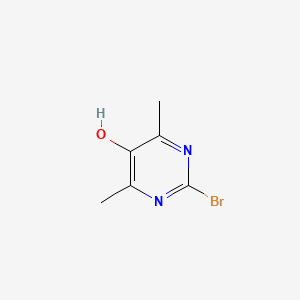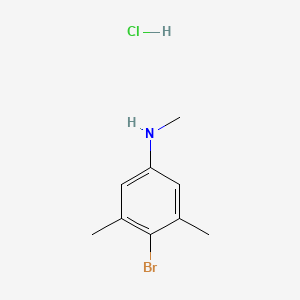
4-bromo-N,3,5-trimethylanilinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N,3,5-trimethylanilinehydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom, three methyl groups, and an aniline moiety, all attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,3,5-trimethylanilinehydrochloride typically involves the bromination of N,3,5-trimethylaniline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions usually include a solvent such as acetic acid or chloroform, and the reaction is conducted at room temperature to ensure the selective bromination at the para position relative to the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of eco-friendly solvents and catalysts can also be incorporated to make the process more sustainable.
化学反应分析
Types of Reactions
4-Bromo-N,3,5-trimethylanilinehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol are commonly used.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and reduced amines, depending on the type of reaction and the reagents used.
科学研究应用
4-Bromo-N,3,5-trimethylanilinehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-bromo-N,3,5-trimethylanilinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aniline moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
4-Bromoaniline: Similar in structure but lacks the additional methyl groups.
3,5-Dibromo-4-methylaniline: Contains two bromine atoms and one methyl group.
4-Bromo-3-methylaniline: Contains one bromine atom and one methyl group.
Uniqueness
4-Bromo-N,3,5-trimethylanilinehydrochloride is unique due to the presence of three methyl groups, which can influence its reactivity and binding properties. The combination of bromine and multiple methyl groups makes it a versatile compound for various chemical transformations and applications in research.
属性
分子式 |
C9H13BrClN |
|---|---|
分子量 |
250.56 g/mol |
IUPAC 名称 |
4-bromo-N,3,5-trimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-4-8(11-3)5-7(2)9(6)10;/h4-5,11H,1-3H3;1H |
InChI 键 |
KLWANYUJAOFZQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Br)C)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13449668.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13449696.png)
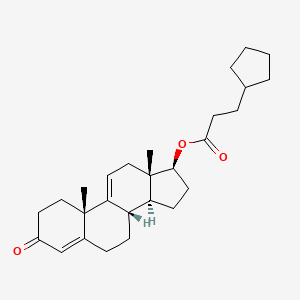
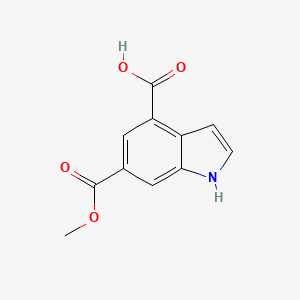
![Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
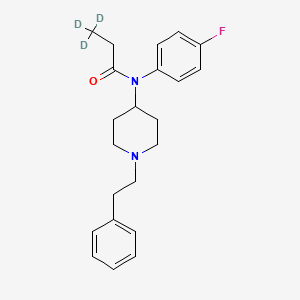

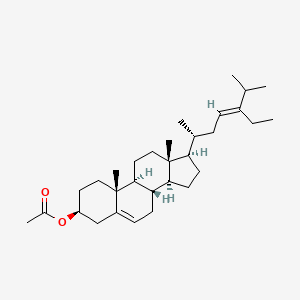
![3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B13449729.png)
